molecular formula C11H7NO3S B8721497 2-Isonicotinoylthiophene-3-carboxylic acid

2-Isonicotinoylthiophene-3-carboxylic acid

Cat. No. B8721497
M. Wt: 233.24 g/mol
InChI Key: FSSRVDIBRHIRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200005B2

Procedure details

n-BuLi (23.2 mL, 56.2 mmol, 2.5M in THF) was added dropwise to a solution of diisopropylamine (5.2 g, 51.5 mmol) in anhydrous THF (40 mL) at −30° C. The mixture was stirred at the same temperature for 0.5 h and then cooled to −78° C. and HMPA (0.8 g, 4.7 mmol) was added slowly. Then a solution of thiophene-3-carboxylic acid (3.0 g, 23.4 mmol) in anhydrous THF (50 mL) was added slowly. The mixture was stirred at the same temperature for 1 h. Then N-methoxy-N-methyl-4-pyridinecarboxamide (5.0 g, 46.9 mmol) was added dropwise to the stirring mixture at −78° C. The reaction mixture was stirred for another 1 h at room temperature and was then quenched with H2O (10 mL). The aqueous layer was acidified with 5% aq. HCl to pH 1-2 and the resulting precipitate collected by filtration. The filter cake was washed with DCM and the filtrate was extracted with DCM (3×200 mL). The organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude product was washed with DCM to give the title product (2.2 g, 40% yield) as a white solid. LC-MS (Method A): m/z 234 (M+H)+, Rt: 0.57 min.
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(NC(C)C)(C)C.CN(P(N(C)C)(N(C)C)=O)C.[S:24]1[CH:28]=[CH:27][C:26]([C:29]([OH:31])=[O:30])=[CH:25]1.CON(C)[C:35]([C:37]1[CH:42]=[CH:41][N:40]=[CH:39][CH:38]=1)=[O:36]>C1COCC1>[C:35]([C:25]1[S:24][CH:28]=[CH:27][C:26]=1[C:29]([OH:31])=[O:30])(=[O:36])[C:37]1[CH:42]=[CH:41][N:40]=[CH:39][CH:38]=1

Inputs

Step One
Name
Quantity
23.2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
CON(C(=O)C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 1 h at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was then quenched with H2O (10 mL)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with DCM
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with DCM (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The crude product was washed with DCM

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=NC=C1)(=O)C=1SC=CC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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